

L-708,906: Application Notes and Protocols for Viral Research

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Compound of Interest

Compound Name: L-708906

Cat. No.: B1673943

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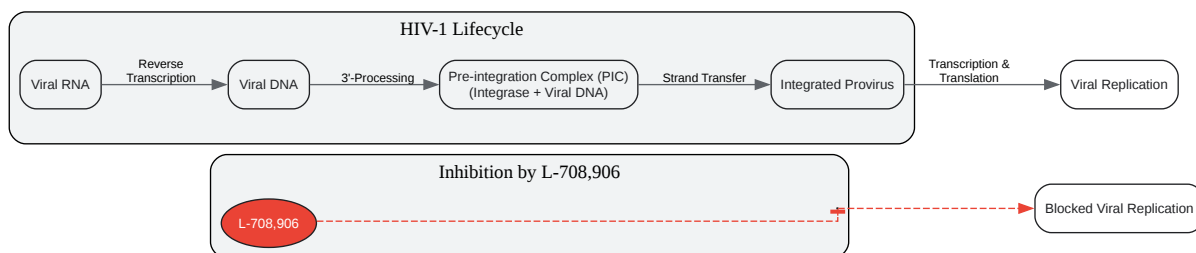
For Researchers, Scientists, and Drug Development Professionals

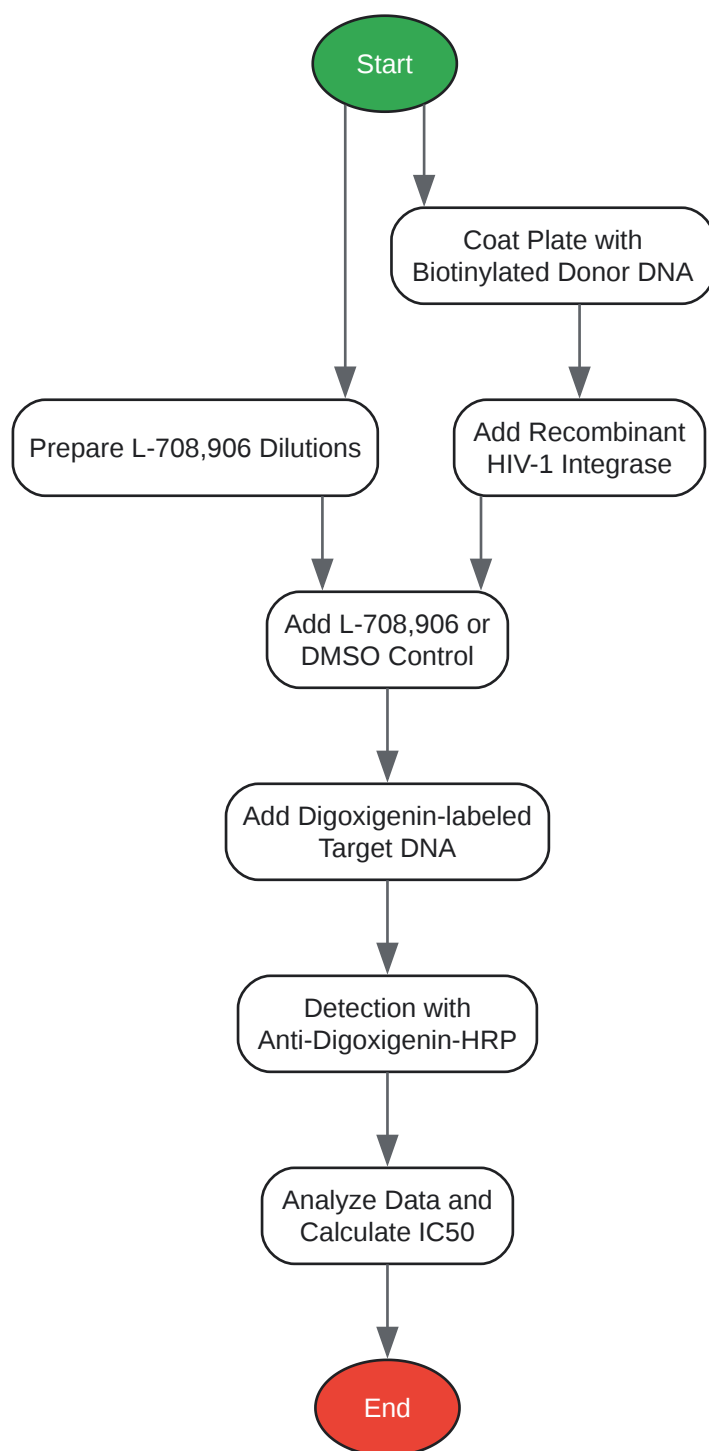
Introduction

L-708,906 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. As a member of the diketo acid class of inhibitors, L-708,906 serves as a valuable tool compound for investigating the mechanisms of retroviral integration and for the preclinical evaluation of novel antiretroviral agents.^{[1][2]} This document provides detailed application notes and experimental protocols for the utilization of L-708,906 in a research setting.

Mechanism of Action

L-708,906 selectively targets the strand transfer step of HIV-1 integration.^{[1][3]} After the viral RNA is reverse transcribed into double-stranded DNA, the HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. During strand transfer, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA. L-708,906 binds to the integrase-viral DNA complex, also known as the pre-integration complex (PIC), and chelates the essential divalent metal ions (Mg^{2+}) in the enzyme's active site.^{[1][4]} This action prevents the nucleophilic attack of the host DNA by the viral DNA, effectively halting the integration process.^[4] Notably, L-708,906 is highly selective for the strand transfer reaction, with significantly less activity against the 3'-processing step.^{[1][5]}





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